molecular formula C12H15FN2O5S B2944311 3-Fluorosulfonyloxy-5-[methyl-(3-methyloxolan-3-yl)carbamoyl]pyridine CAS No. 2418662-29-8

3-Fluorosulfonyloxy-5-[methyl-(3-methyloxolan-3-yl)carbamoyl]pyridine

Cat. No. B2944311
CAS RN: 2418662-29-8
M. Wt: 318.32
InChI Key: OUXIAMIQMMSKGI-UHFFFAOYSA-N
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Description

3-Fluorosulfonyloxy-5-[methyl-(3-methyloxolan-3-yl)carbamoyl]pyridine, also known as FSCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. FSCP is a pyridine-based compound that contains a fluorosulfonyloxy group, a methyl group, and a carbamoyl group.

Mechanism of Action

The mechanism of action of 3-Fluorosulfonyloxy-5-[methyl-(3-methyloxolan-3-yl)carbamoyl]pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and division. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This compound has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to have antibacterial properties and could be used as a potential antibiotic. Additionally, this compound has been investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Fluorosulfonyloxy-5-[methyl-(3-methyloxolan-3-yl)carbamoyl]pyridine in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. This compound also has antibacterial properties and could be used as a potential antibiotic. However, this compound is a complex compound that requires expertise in organic chemistry to synthesize. Additionally, this compound is not widely available and can be expensive to purchase.

Future Directions

There are several potential future directions for the use of 3-Fluorosulfonyloxy-5-[methyl-(3-methyloxolan-3-yl)carbamoyl]pyridine in scientific research. One potential direction is the investigation of this compound as a potential treatment for autoimmune diseases such as rheumatoid arthritis. Another potential direction is the investigation of this compound as a potential antibiotic. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research.

Synthesis Methods

The synthesis of 3-Fluorosulfonyloxy-5-[methyl-(3-methyloxolan-3-yl)carbamoyl]pyridine involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 3-methyloxolan-3-ylamine with methyl chloroformate to form a carbamate intermediate. The second step involves the reaction of the carbamate intermediate with 3-fluorosulfonylpyridine to form this compound. The final product is then purified using column chromatography. The synthesis of this compound is a complex process that requires careful control of reaction conditions to achieve high yields.

Scientific Research Applications

3-Fluorosulfonyloxy-5-[methyl-(3-methyloxolan-3-yl)carbamoyl]pyridine has shown potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing apoptosis. This compound has also been shown to have antibacterial properties and could be used as a potential antibiotic. Additionally, this compound has been investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-fluorosulfonyloxy-5-[methyl-(3-methyloxolan-3-yl)carbamoyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O5S/c1-12(3-4-19-8-12)15(2)11(16)9-5-10(7-14-6-9)20-21(13,17)18/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXIAMIQMMSKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)N(C)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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